molecular formula C12H14O4 B3223697 Methyl 3-(3-methyl-4-methoxyphenyl)glycidate CAS No. 122333-95-3

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate

Cat. No.: B3223697
CAS No.: 122333-95-3
M. Wt: 222.24 g/mol
InChI Key: ZEWSKVDPNYTTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate is an organic compound with the molecular formula C11H12O4. It is a glycidate ester, characterized by the presence of an epoxide group and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate can be synthesized through several methods. One common approach involves the reaction of p-anisaldehyde with alpha,alpha-dichloro ketene silyl acetal in the presence of a base, followed by epoxidation . The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, temperature control, and purification steps such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: Reduction reactions can convert the epoxide group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-4-methoxyphenyl)glycidate involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in organic synthesis and enzymatic studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-3-(4-methoxyphenyl)glycidate
  • Ethyl 3-phenylglycidate
  • Methyl (2R)-glycidate

Uniqueness

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other glycidates. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 3-(4-methoxy-3-methylphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-6-8(4-5-9(7)14-2)10-11(16-10)12(13)15-3/h4-6,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWSKVDPNYTTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2C(O2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236474
Record name Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122333-95-3
Record name Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122333-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.